

Application Notes and Protocols for Cdk2-IN-22 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

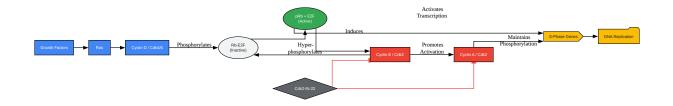
Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. **Cdk2-IN-22** is a potent inhibitor of Cdk2, demonstrating significant anti-proliferative effects in cancer cell lines. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of **Cdk2-IN-22** and similar compounds against Cdk2.

Cdk2 Signaling Pathway

The activity of Cdk2 is tightly regulated by cyclins and Cdk inhibitors. Cdk2 forms active complexes with cyclin E and cyclin A, which are essential for the G1/S transition and S phase progression, respectively. These complexes phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.





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Caption: Cdk2 Signaling Pathway and Inhibition by Cdk2-IN-22.

Quantitative Data

The inhibitory activity of **Cdk2-IN-22** and other related compounds against Cdk2/cyclin A2 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound	Cdk2/cyclin A2 IC50 (nM)	Reference
Cdk2-IN-22 (compound 7I)	64.42	INVALID-LINK
Compound 13	81 ± 4	[1]
Compound 14	57 ± 3	[1]
Compound 15	119 ± 7	[1]
Dinaciclib	29 ± 2	[1]
Sorafenib	184 ± 10	[1]



Experimental Protocol: Cdk2-IN-22 In Vitro Kinase Assay

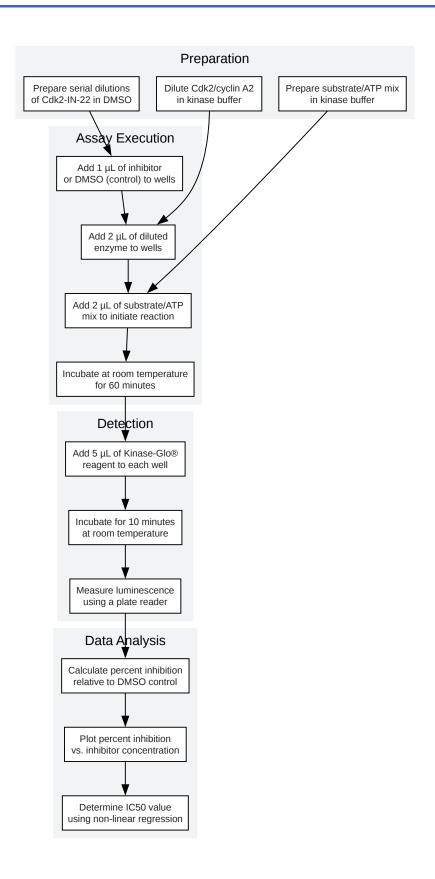
This protocol is adapted from a luminescence-based kinase assay for pyrazolo[3,4-d]pyrimidine-based Cdk2 inhibitors and is suitable for determining the IC50 of **Cdk2-IN-22**.[1] The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials and Reagents

- Enzyme: Recombinant human Cdk2/cyclin A2 (e.g., from Promega or similar supplier)
- Substrate: Histone H1 or a suitable peptide substrate for Cdk2
- Inhibitor: Cdk2-IN-22, dissolved in 100% DMSO to prepare a stock solution
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- Detection Reagent: Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
- Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
- · Plate Reader: Luminometer

Experimental Workflow





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References

- 1. Cdk2 Inhibitor II | C14H11BrN4O3S | CID 3551941 PubChem [pubchem.ncbi.nlm.nih.gov]
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